Picropodophyllin

Description

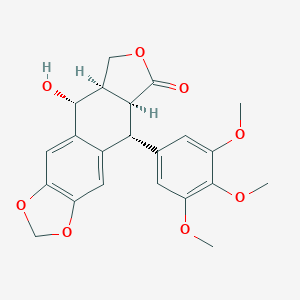

Picropodophyllin (PPP), also known as AXL1717 or picropodophyllotoxin, is a cyclolignan alkaloid derived from the mayapple plant (Podophyllum peltatum). It is a selective, non-competitive inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 1 nM . Unlike other tyrosine kinase inhibitors, PPP specifically targets IGF-1R without affecting structurally related receptors such as the insulin receptor (IR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), or epidermal growth factor receptor (EGFR) . Its mechanism involves downregulating IGF-1R expression and inhibiting downstream signaling pathways (e.g., Akt/mTOR), leading to apoptosis and anti-tumor activity in multiple cancer models .

PPP has demonstrated efficacy in preclinical studies against various malignancies, including Ewing’s sarcoma, prostate cancer, and pemetrexed-resistant malignant pleural mesothelioma (MPM). In vivo studies show complete tumor regression in xenograft models at doses of 20 mg/kg . Additionally, PPP exhibits synergistic effects with chemotherapeutic agents like sorafenib in hepatocellular carcinoma .

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-HAEOHBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197245 | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-47-4 | |

| Record name | Picropodophyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodophyllin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Picropodophyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROPODOPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F35AOI227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Seven-Step Synthesis from Piperonal

A foundational synthesis of (±)-epi-picropodophyllin was achieved through a seven-step protocol starting from piperonal. The process leverages silene diene intermediates to construct the aryl tetralin lignan lactone backbone. Key steps include:

-

Aldol Condensation : Piperonal undergoes condensation with methyl vinyl ketone in the presence of a Lewis acid catalyst, forming a β-keto ester intermediate.

-

Cyclization : Intramolecular Friedel-Crafts acylation closes the tetralin ring system under acidic conditions.

-

Lactonization : The resultant diol undergoes stereoselective lactonization using p-toluenesulfonic acid (PTSA) to yield the epi-picropodophyllin framework.

This route achieves an overall yield of 12–15%, with stereochemical control at the C-2 and C-3 positions being critical for biological activity.

Analogue Synthesis via Modular Approaches

Modifications to the core structure have enabled the production of this compound analogues with enhanced solubility and target specificity. A patent-pending method employs Suzuki-Miyaura cross-coupling to introduce aryl groups at the C-4 position, yielding derivatives with improved IGF-1R inhibition. For example:

-

C-4 Fluoro Derivative : Treatment of the tetralin intermediate with fluorobenzene boronic acid under palladium catalysis introduces a fluorine atom, enhancing metabolic stability.

Amorphous this compound Formulation

Solvent Evaporation with Hydrophilic Polymers

Amorphous this compound, vital for enhancing bioavailability, is prepared using hydrophilic polymers to stabilize the metastable form. A patented method involves:

-

Co-Dissolution : this compound monohydrate and Hydroxypropylmethyl cellulose (HPMC) are dissolved in acetone and isopropyl alcohol (IPA) at a 1:1 ratio.

-

Solvent Evaporation : Rotary evaporation removes solvents, yielding a glassy solid confirmed as amorphous via X-ray powder diffraction (XRPD).

Table 1: Polymer Ratios and Solvent Systems for Amorphous Forms

Stability and Drug Product Formulation

Amorphous this compound exhibits superior chemical stability compared to crystalline forms. Accelerated stability studies (40°C/75% RH) show:

-

No Degradation : Drug products (DP11A) retained >98% purity after 6 months, with no detectable podophyllotoxin or podophyllic acid byproducts.

-

Capsule Formulation : Amorphous API blended with microcrystalline cellulose (MCC) and magnesium stearate is encapsulated in size 0 or 1 capsules, achieving doses of 25–50 mg/capsule.

Large-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and reduce reaction times. Key parameters include:

Crystallization Control

Seeded crystallization in ethyl acetate/hexane mixtures (3:7 v/v) yields this compound monohydrate with >99% enantiomeric excess (ee). Process analytical technology (PAT) monitors particle size distribution (PSD) to ensure batch consistency.

Quality Control and Analytical Characterization

Spectroscopic Methods

-

XRPD : Amorphous forms show a halo pattern, while crystalline forms exhibit sharp peaks at 2θ = 12.5°, 15.8°, and 24.3°.

-

HPLC-UV : Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water (55:45) eluent resolve this compound from degradation products (LOD: 0.1 µg/mL).

Table 2: Key Analytical Parameters

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV | ≥98% area |

| Residual Solvents | GC-FID | <500 ppm (acetone) |

| Water Content | Karl Fischer | ≤2.0% w/w |

Analyse Des Réactions Chimiques

Purification via Complexation Reactions

PPP isolation from Podophyllum resin involves solvent extraction and selective crystallization:

-

Complex Formation : PPP forms stable complexes with aromatic compounds (e.g., toluene, pyridine) during purification. This step avoids chromatography, using ethanol-water mixtures for recrystallization .

-

Solvent Systems : Ethanol, chloroform, and toluene are employed to dissolve crude resin, followed by acid/base washing to remove impurities .

Purification Data

| Method | Solvent System | Purity Achieved |

|---|---|---|

| Ethanol-Toluene-Water | 15:5:1 ratio | >98.5% PPP |

| Chloroform Extraction | 0.4N HCl/0.2N NaOH | <0.6% contaminants |

Microtubule Dynamics Inhibition

PPP destabilizes microtubules via non-competitive binding, mimicking nocodazole:

-

Spindle Collapse : Live imaging shows PPP reduces spindle-associated tubulin by 40–60% within 10 minutes, increasing soluble tubulin pools .

-

Centrosome Separation Blockade : Prevents bipolar spindle formation, inducing prometaphase arrest (Fig. 5A ).

Comparative Microtubule Effects

| Agent | Mitotic Spindle Integrity | Soluble Tubulin Increase |

|---|---|---|

| PPP | Collapsed | 60% |

| Nocodazole | Collapsed | 55% |

| STLC (Eg5 inhibitor) | Intact | <5% |

Redox Interactions and PI3K/Akt Pathway

PPP induces reactive oxygen species (ROS) accumulation by upregulating NADPH oxidases (NOX1, NOX3) and CYBB . This ROS surge inactivates PI3K/Akt, triggering caspase-independent apoptosis .

ROS Modulation Data

| Parameter | PPP-Treated Cells | Control |

|---|---|---|

| NOX1 Expression | 3.2-fold increase | Baseline |

| PI3K Activity | 70% reduction | Normal |

Stereochemical Considerations

As the cis isomer of podophyllotoxin, PPP’s configuration prevents direct tubulin binding but allows selective IGF-1R inhibition (IC₅₀ = 6 nM) . This stereospecificity underlies its reduced toxicity compared to podophyllotoxin .

This synthesis of chemical and mechanistic data highlights PPP’s dual role as a microtubule disruptor and redox modulator, validated through palladium catalysis, complexation chemistry, and cellular studies .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other biologically active compounds.

Medicine: Demonstrated potent anticancer activity, particularly against glioblastoma and rhabdomyosarcoma

Industry: Utilized in the development of novel anticancer drugs and therapeutic agents.

Mécanisme D'action

Picropodophyllin exerts its effects primarily by inhibiting the insulin-like growth factor-1 receptor (IGF-1R). This inhibition disrupts the downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are crucial for cell proliferation, survival, and metastasis. By blocking these pathways, this compound induces apoptosis and inhibits tumor growth .

Comparaison Avec Des Composés Similaires

Table 1: Key Comparisons of Picropodophyllin with Similar Compounds

Table 2: Structural and Functional Comparison

| Compound | Class | Mechanism | Key Advantages |

|---|---|---|---|

| This compound | Cyclolignan | IGF-1R downregulation, apoptosis induction | Oral bioavailability, tumor-specific action |

| AG1024 | Tyrophostin analog | ATP-competitive IGF-1R inhibition | Useful for acute studies |

| Podophyllotoxin | Lignan | Microtubule disruption | Rapid cytotoxic effects |

| Teprotumumab | Monoclonal antibody | Ligand-blocking, receptor inhibition | Long-lasting systemic effects |

Research Findings and Clinical Implications

- In Vitro Studies: PPP induces apoptosis in IGF-1R-positive tumor cells and synergizes with sorafenib to suppress hepatocellular carcinoma proliferation .

- In Vivo Studies: Complete tumor regression was observed in ES-1, BE, and PC3 xenograft models with PPP (20 mg/kg, intraperitoneal) . In pemetrexed-resistant MPM, PPP inhibited growth via IGF-1R and microtubule disruption .

- Resistance Mechanisms : PPP overcomes resistance to EGFR inhibitors (e.g., cetuximab) by targeting IGF-1R crosstalk .

Discussion

PPP’s unique non-competitive inhibition and selectivity distinguish it from other IGF-1R-targeting agents. While AG1024 and teprotumumab provide alternative approaches, PPP’s oral administration and dual mechanisms (IGF-1R inhibition and microtubule effects) make it versatile for combination therapies .

Activité Biologique

Picropodophyllin (PPP) is a cyclolignan compound derived from the podophyllum plant, recognized for its potential as an anticancer agent. Its biological activity primarily revolves around its ability to inhibit the insulin-like growth factor-1 receptor (IGF-1R), leading to various antitumor effects. This article provides a comprehensive overview of the biological activities of PPP, including its mechanisms of action, effects on cell cycle regulation, and findings from relevant case studies.

- Inhibition of IGF-1R :

- Cell Cycle Arrest :

- Apoptosis Induction :

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Apoptosis Induction | Cell Cycle Phase Arrest | Notes |

|---|---|---|---|---|

| HepG2 | 0.4 | Yes | G2/M | Increased CDK1 activity |

| MCF-7 | 0.4 | Yes | G2/M | Significant PARP cleavage |

| A673 (Ewing's) | 0.05 - 0.8 | Yes | G0/G1 | Reduced cell viability |

| U-563MG (GB) | 10-20 mg/kg | Yes | Not specified | Dramatic tumor regression |

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- Glioblastoma :

- Ewing's Sarcoma :

Clinical Implications

This compound is currently undergoing clinical trials under the designation AXL1717. Early results suggest that it exhibits moderate toxicity while demonstrating promising clinical activity against several cancer types . Its unique mechanism of inhibiting IGF-1R while sparing the insulin receptor positions it as a potentially valuable therapeutic option.

Q & A

Q. What is the molecular mechanism of Picropodophyllin (PPP) in inhibiting IGF-1R, and how does this differ from other tyrosine kinase inhibitors?

this compound selectively inhibits IGF-1R autophosphorylation at nanomolar concentrations (IC50 = 1 nM), disrupting downstream signaling pathways like PI3K/AKT and MAPK, which are critical for tumor cell survival and proliferation . Unlike broad-spectrum kinase inhibitors (e.g., sorafenib), PPP does not affect insulin receptor (IR) or other receptor tyrosine kinases (e.g., EGFR, PDGFR), making it a highly specific therapeutic candidate . Methodologically, target specificity can be validated via in vitro kinase profiling assays and comparative analysis of phosphorylation levels in IGF-1R-positive vs. negative cell lines.

Q. What experimental models are most suitable for evaluating the anti-tumor efficacy of this compound?

In vitro, IGF-1R-overexpressing cancer cell lines (e.g., ES-1, PC3) are ideal for assessing PPP-induced apoptosis via flow cytometry (Annexin V/PI staining) and proliferation assays (MTT/CellTiter-Glo) . In vivo, xenograft models (e.g., 5T33MM myeloma or hepatocellular carcinoma models) treated with PPP (20 mg/kg, intraperitoneal) show complete tumor regression and prolonged survival, providing robust preclinical evidence . Researchers should prioritize models with confirmed IGF-1R dependency to avoid confounding results.

Q. How do pharmacokinetic properties of this compound influence dosing regimens in preclinical studies?

PPP exhibits oral bioavailability and sustained IGF-1R inhibition in murine models, with peak plasma concentrations achieved within 2–4 hours post-administration . Dose optimization requires pharmacokinetic-pharmacodynamic (PK/PD) modeling, including measurements of drug half-life, tissue distribution (e.g., liver vs. tumor), and metabolite analysis via LC-MS/MS.

Q. What are the critical controls for ensuring reproducibility in this compound experiments?

- Positive controls: IGF-1R agonists (e.g., recombinant IGF-1) to confirm pathway activation.

- Negative controls: IGF-1R-knockout cell lines or co-treatment with IGF-1R-neutralizing antibodies.

- Vehicle controls: DMSO solubility and cytotoxicity must be tested at equivalent concentrations .

- Statistical rigor: Triplicate technical replicates and independent biological repeats (n ≥ 3) to account for batch variability.

Q. How can researchers validate off-target effects of this compound in complex biological systems?

Use high-throughput phosphoproteomics to map global signaling changes post-PPP treatment. Additionally, RNA sequencing (RNA-seq) can identify transcriptional changes unrelated to IGF-1R, while CRISPR-Cas9 screens may reveal synthetic lethal interactions . Cross-reactivity with IR or other kinases should be ruled out via competitive binding assays .

Advanced Research Questions

Q. What methodologies resolve contradictory data on this compound’s synergy with other therapeutics (e.g., sorafenib)?

Contradictory synergy reports (e.g., enhanced efficacy in hepatocellular carcinoma vs. null effects in glioblastoma) may stem from tumor-specific IGF-1R dependency. Researchers should employ combinatorial index (CI) analysis using the Chou-Talalay method, coupled with pathway enrichment analysis (e.g., GSEA) to identify context-dependent signaling crosstalk . Co-culture models (tumor-stromal interactions) and in vivo dual-treatment cohorts can further validate mechanistic synergy.

Q. How can translational challenges in this compound research be addressed, given its narrow therapeutic window in certain cancers?

- Biomarker-driven trials: Pre-screen patients for IGF-1R overexpression (IHC or RNA-FISH) to enrich responsive cohorts.

- Nanoparticle delivery: Encapsulation of PPP in lipid-based nanoparticles improves tumor targeting and reduces systemic toxicity, as shown in prostate cancer models .

- Dose fractionation: Split dosing (e.g., 10 mg/kg twice daily) may mitigate hepatotoxicity observed in prolonged high-dose regimens .

Q. What statistical approaches are optimal for analyzing PPP-induced heterogeneity in tumor regression?

Mixed-effects modeling accounts for intra-tumor variability, while Kaplan-Meier survival analysis with log-rank tests evaluates PPP’s impact on metastasis-free intervals. For single-cell heterogeneity, trajectory inference (e.g., Monocle3) can map PPP-resistant subpopulations .

Q. How do resistance mechanisms to this compound emerge, and what experimental strategies can reverse them?

Resistance is linked to compensatory upregulation of IRS-1 or AKT/mTOR pathways. Combinatorial therapies with mTOR inhibitors (e.g., rapamycin) or IRS-1 siRNA synergize with PPP in resistant models . Longitudinal RNA-seq and ATAC-seq of treated tumors can pinpoint epigenetic drivers of resistance.

Q. What ethical and methodological considerations apply to human trials involving this compound?

- PICOT framework: Define Population (IGF-1R+ solid tumors), Intervention (PPP monotherapy), Comparison (standard chemotherapy), Outcome (progression-free survival), and Time (12-month follow-up) .

- Informed consent: Disclose risks of IGF-1R inhibition on glucose metabolism (due to IR homology) .

- Trial design: Phase Ib dose-escalation with adaptive randomization to balance efficacy and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.